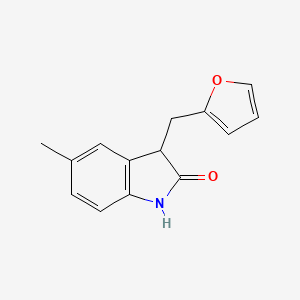![molecular formula C17H21ClN4OS B6073888 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B6073888.png)
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with a 4-chlorophenylsulfanyl group and an ethylpiperazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the 4-chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a chlorinated pyrimidine intermediate with a 4-chlorophenylthiol reagent.
Attachment of the Ethylpiperazinyl Group: The final step involves the alkylation of the pyrimidine core with an ethylpiperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as nitrating agents or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitrating agents, halogens
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced pyrimidine derivatives
Substitution: Nitrated or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers are exploring the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methylpyrimidine
- N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine
Uniqueness
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-(4-ethylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4OS/c1-2-21-7-9-22(10-8-21)17-19-14(11-16(23)20-17)12-24-15-5-3-13(18)4-6-15/h3-6,11H,2,7-10,12H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWQJEJUBYVZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide](/img/structure/B6073811.png)
![Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid](/img/structure/B6073819.png)
![(E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B6073827.png)
![N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6073831.png)
![1-[1-(3,4-difluorobenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6073836.png)
![2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B6073853.png)


![(3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6073866.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
![N-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)ethanamine](/img/structure/B6073885.png)
![5-[(2-fluorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6073894.png)
![[(5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)AMINO]FORMONITRILE](/img/structure/B6073900.png)
![2-[4-bromo-2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B6073904.png)
